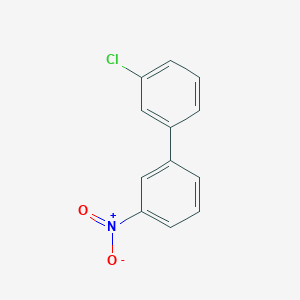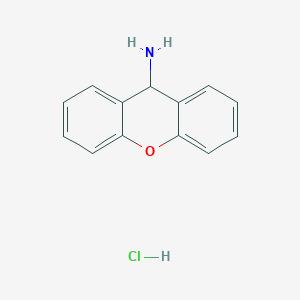
9H-xanthen-9-amine hydrochloride
Descripción general
Descripción
9H-xanthen-9-amine hydrochloride is a chemical compound with the IUPAC name 9H-xanthen-9-amine . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of xanthones, which includes 9H-xanthen-9-amine, has been achieved through various methods. These include the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .Molecular Structure Analysis
The molecular structure of 9H-xanthen-9-amine hydrochloride is characterized by a unique 9H-xanthen-9-one scaffold . This structure allows for a wide range of different substitutions, modulating several biological responses .Chemical Reactions Analysis
The chemical reactions involving 9H-xanthen-9-amine hydrochloride are diverse, given the variety of synthetic strategies towards xanthone derivatives . The reactions include various types of coupling reactions, the use of different catalysts, and the application of several reaction strategies .Physical And Chemical Properties Analysis
The physical and chemical properties of 9H-xanthen-9-amine hydrochloride include its molecular weight of 233.7 . More detailed properties may be found in its Material Safety Data Sheet .Aplicaciones Científicas De Investigación
Specific Scientific Field
Summary of the Application
Xanthones, which have a unique 9H-xanthen-9-one scaffold, are known for their antioxidant and anti-inflammatory activities . They are used in the treatment of diseases caused by oxidative stress and inflammation .
Methods of Application or Experimental Procedures
A library of xanthone derivatives was synthesized and biologically evaluated in vitro on human macrophages under pro-inflammatory conditions . The structure–activity relationship (SAR) studies were performed by means of matched molecular pairs (MMPs) .
Results or Outcomes
The data obtained revealed that the most promising compounds in terms of biocompatibility and counteraction of cytotoxicity are the ones that enhance the Nrf2 translocation . This confirms a tight relationship between the xanthone scaffold and the Nrf2 activation as a sign of intracellular cell response towards oxidative stress and inflammation .
Anti-cancer Activities
Specific Scientific Field
Summary of the Application
Many xanthone structures show promising biological activities, including anti-cancer activities . They are used in the development of new anti-cancer drugs .
Methods of Application or Experimental Procedures
Various synthetic strategies toward xanthone derivatives have been developed . These methods include the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .
Results or Outcomes
In particular, 7-bromo-1,3-dihydroxy-9H-xanthen-9-one was the most potent, with an IC50 value of 0.46 ± 0.03 μM against the MDA-MB-231 cell line . The presence of 1,3-dihydroxyl groups with electron-withdrawing groups in the opposite ring gave better inhibitory activities .
α-Glucosidase Inhibition
Specific Scientific Field
Summary of the Application
Xanthones have been found to inhibit α-glucosidase, an enzyme that breaks down carbohydrates into glucose . This makes them potential candidates for the treatment of diabetes .
Methods of Application or Experimental Procedures
A series of xanthone derivatives were synthesized and their α-glucosidase inhibitory activities were evaluated in vitro .
Results or Outcomes
The results showed that some xanthone derivatives exhibited potent α-glucosidase inhibitory activities .
Anti-Alzheimer Activities
Specific Scientific Field
Summary of the Application
Xanthones have shown potential in the treatment of Alzheimer’s disease . They are believed to exert their effects by modulating various pathways involved in the pathogenesis of Alzheimer’s disease .
Methods of Application or Experimental Procedures
Various xanthone derivatives were synthesized and their effects on Alzheimer’s disease models were evaluated in vitro and in vivo .
Results or Outcomes
The results showed that some xanthone derivatives exhibited significant anti-Alzheimer activities .
Antimicrobial Activities
Specific Scientific Field
Summary of the Application
Xanthones have been found to exhibit antimicrobial activities against a wide range of microorganisms, including bacteria, fungi, and viruses . This makes them potential candidates for the development of new antimicrobial drugs .
Methods of Application or Experimental Procedures
A series of xanthone derivatives were synthesized and their antimicrobial activities were evaluated in vitro using various microbial strains .
Results or Outcomes
The results showed that some xanthone derivatives exhibited potent antimicrobial activities .
Anti-malarial Activities
Specific Scientific Field
Summary of the Application
Xanthones have shown potential in the treatment of malaria . They are believed to exert their effects by inhibiting the growth of Plasmodium parasites, which are the causative agents of malaria .
Methods of Application or Experimental Procedures
Various xanthone derivatives were synthesized and their effects on Plasmodium parasites were evaluated in vitro and in vivo .
Results or Outcomes
The results showed that some xanthone derivatives exhibited significant anti-malarial activities .
Direcciones Futuras
Propiedades
IUPAC Name |
9H-xanthen-9-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8,13H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRKQVZTBJFEJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-xanthen-9-amine hydrochloride | |
CAS RN |
96325-69-8 | |
| Record name | 9H-xanthen-9-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



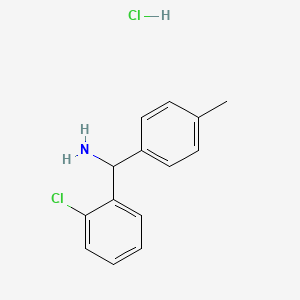
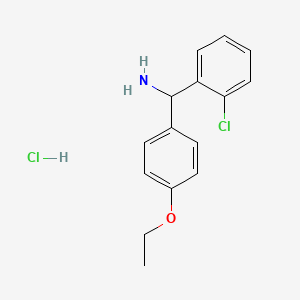
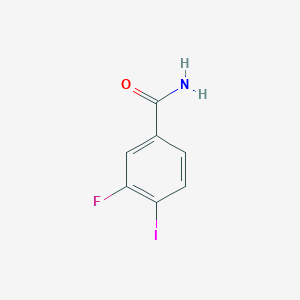
![Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1452482.png)
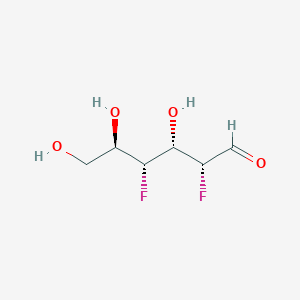
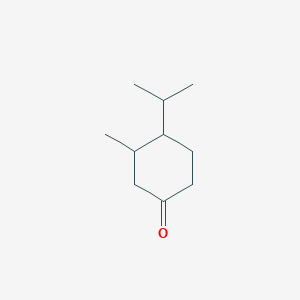
![1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1452486.png)
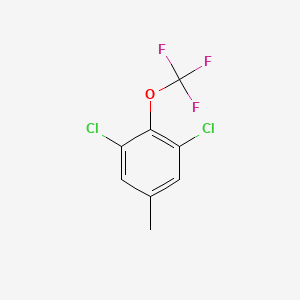
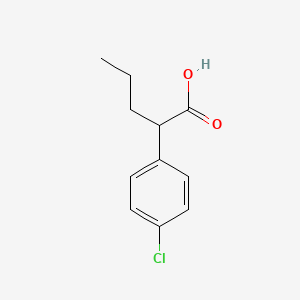
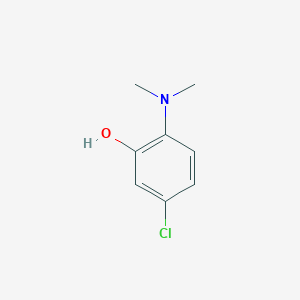
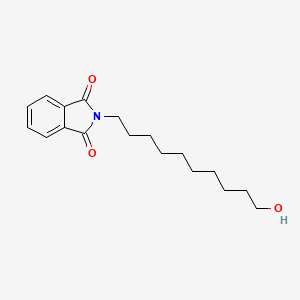
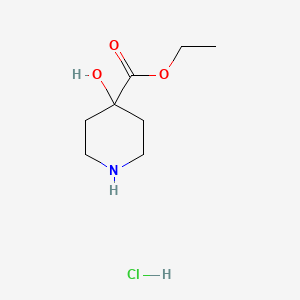
![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)
